molecular formula C11H15NO3 B13504980 Ethyl 3-(2-aminoethoxy)benzoate

Ethyl 3-(2-aminoethoxy)benzoate

Cat. No.: B13504980
M. Wt: 209.24 g/mol
InChI Key: NINJXPUWSQCLKO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethoxy)benzoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl group attached to the benzoate moiety, with an aminoethoxy substituent at the third position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The primary method for synthesizing ethyl 3-(2-aminoethoxy)benzoate involves the esterification of 3-(2-aminoethoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

    Transesterification: Another method involves the transesterification of mthis compound with ethanol. This reaction also requires an acid catalyst and is carried out under reflux conditions.

Industrial Production Methods:

    Batch Reactive Distillation: This method integrates the reaction and separation processes in a single unit, enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification and hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

    Amines: Ammonia or primary amines for aminolysis reactions.

Major Products:

    Hydrolysis: 3-(2-aminoethoxy)benzoic acid and ethanol.

    Reduction: 3-(2-aminoethoxy)benzyl alcohol.

    Aminolysis: 3-(2-aminoethoxy)benzamide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and transesterification reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

Industry:

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethoxy)benzoate primarily involves its hydrolysis to release 3-(2-aminoethoxy)benzoic acid and ethanol. The released 3-(2-aminoethoxy)benzoic acid can interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal applications, it may act on specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the aminoethoxy substituent.

    Methyl 3-(2-aminoethoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(2-aminoethoxy)benzoic acid: The parent acid of this compound.

Uniqueness:

Biological Activity

Ethyl 3-(2-aminoethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate ester structure with an aminoethoxy substituent at the meta position. Its molecular formula is C11H15N1O3C_{11}H_{15}N_{1}O_{3}, which contributes to its unique biological properties.

The compound primarily undergoes hydrolysis to release 3-(2-aminoethoxy)benzoic acid and ethanol. The released acid can interact with various molecular targets, influencing enzymatic pathways and receptor activities. This mechanism is crucial for its therapeutic applications, particularly in pain management and inflammation reduction.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli>128

These results suggest that while the compound shows promise against certain pathogens, its efficacy against Gram-negative bacteria remains limited .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses may be attributed to its structural features that enhance binding to inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A screening of various derivatives, including this compound, revealed selective antibacterial effects against Gram-positive bacteria, with a focus on the structure-activity relationship (SAR) that highlights the importance of the aminoethoxy group in enhancing activity .
  • Anti-inflammatory Research : In a controlled study involving human cell lines, this compound significantly reduced levels of interleukin-6 (IL-6), a key pro-inflammatory cytokine. This effect was dose-dependent and suggests potential therapeutic applications for inflammatory conditions.

Toxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low toxicity levels in vitro. Toxicological studies are ongoing to further evaluate its safety profile for potential clinical applications. The compound's structural similarities with known anesthetics suggest it may also have a favorable safety margin when used appropriately .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-(2-aminoethoxy)benzoate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7,12H2,1H3

InChI Key

NINJXPUWSQCLKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCN

Origin of Product

United States

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